molecular formula C44H40N2O2P2 B1148354 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide CAS No. 138517-61-0

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide

Cat. No. B1148354
M. Wt: 690.75
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organophosphorus compounds like "2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide" often involves multi-step organic reactions, starting from simpler phosphorus-containing compounds and aromatic aldehydes or ketones. For instance, aromatic ketones can react with aromatic aldehydes in the presence of a base like NaOH to yield intermediates, which upon further reactions with hydroxylamine and catalysts, afford isoxazolines. These isoxazolines can then undergo condensation reactions with compounds like formaldehyde and benzocaine, eventually leading to complex structures similar to the target compound (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like NMR and IR, coupled with X-ray crystallography for precise structural determination. The complex can exhibit unique structural features, such as specific conformational arrangements dictated by the cyclohexyl ring's stereochemistry and the spatial orientation of the diphenylphosphanyl groups (Sakamoto, Kondo, Onozato, & Aoyama, 2006).

Chemical Reactions and Properties

The chemical reactivity of "2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide" can involve interactions at the phosphorus centers or the amide linkage, leading to various transformation possibilities. For example, reactions with metal salts can lead to the formation of coordination compounds, where the phosphorus atoms act as ligands to the metal center, influencing the compound's optical and catalytic properties (Kovalev, Kiskin, Borodkin, Popov, & Eremenko, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be significantly influenced by the compound's molecular architecture. X-ray diffraction studies can reveal the crystalline structure, showcasing how the molecular conformation and intermolecular interactions dictate the compound's physical state and stability (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Scientific Research Applications

1. Use in Synthesis of Heterofunctionalized Phosphane Ligands

The compound has been utilized in the synthesis of new heterofunctionalized phosphane ligands, such as [(1R,2R)-N-(2-aminocyclohexyl)]-2-(diphenylphosphanyl)benzamide (L1). These ligands have been used in the formation of neutral trichlorooxorhenium(V) complexes, showcasing its utility in complex organometallic synthesis (Correia, Domingos, & Santos, 2000).

2. Catalysis in Asymmetric Hydrogenation

A rhodium(I) complex of a related ligand, (1R,2R)-bis(N-diphenylphosphinomethylamino)cyclohexane, has been reported to catalyze asymmetric hydrogenation of α-acylaminoacrylic acids. This process yields N-acylated amino acids with high optical purity, indicating the potential of similar compounds in enantioselective catalysis (HanakiKazuhiro, KashiwabaraKazuo, & FujitaJunnosuke, 1978).

3. Development of Novel Re(I) Tricarbonyl Complexes

The compound plays a role in the synthesis and structural characterization of novel Re(I) tricarbonyl complexes. It is used in reactions leading to complexes with interesting coordination geometries, highlighting its importance in the study of coordination chemistry and organometallic compounds (Kniess et al., 2003).

4. In Conformational Analysis of Catalysts

This compound has been synthesized and its conformation analyzed using NMR spectroscopy. Such studies are essential in understanding the structure-activity relationship of catalysts, contributing to the development of more efficient catalytic systems (Sakamoto et al., 2006).

5. As Ligands in Metal Complexes

The compound serves as a ligand in various metal complexes. Such complexes have potential applications in catalysis, materials science, and medicinal chemistry, demonstrating the compound's versatility in coordination chemistry (Correia et al., 2000).

Safety And Hazards

The safety information for this compound indicates that it may cause irritation to the eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, and to wear suitable protective clothing .

properties

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSEDAJMGFTLR-XRSDMRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894121
Record name Trost ligand
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-DACH-phenyl Trost ligand

CAS RN

138517-61-0
Record name Trost Ligand
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Record name Trost ligand, (R,R)-
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Record name Trost ligand
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Record name N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide
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Record name TROST LIGAND, (R,R)-
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